molecular formula C15H16O2 B056298 1,1-Diphenyl-1,2-propanediol CAS No. 52183-00-3

1,1-Diphenyl-1,2-propanediol

Cat. No.: B056298
CAS No.: 52183-00-3
M. Wt: 228.29 g/mol
InChI Key: RQKXFLUAQLDHMO-UHFFFAOYSA-N
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Description

(S)-(-)-1,1-Diphenyl-1,2-propanediol is a valuable chiral building block and auxiliary in organic synthesis and medicinal chemistry research. Its structure, featuring a rigid diphenyl backbone and two hydroxyl groups, makes it a versatile precursor and ligand for developing stereoselective transformations. This compound serves as a key chiral synthon for studying and performing asymmetric reactions, including Diels-Alder cyclizations and glyoxylate-ene reactions, where it can induce high enantioselectivity . Recent molecular modeling studies have also identified 1,1-diphenyl-1,2-propanediol and its derivatives as potential candidates for investigating interactions with viral proteins, such as the SARS-CoV-2 spike glycoprotein, suggesting its relevance in early-stage medicinal chemistry and drug discovery research . The diol functionality allows for complexation with various metal centers, facilitating its use in the development of chiral catalysts. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,1-diphenylpropane-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H16O2/c1-12(16)15(17,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKXFLUAQLDHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)(C2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50966546
Record name 1,1-Diphenylpropane-1,2-diol
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Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52183-00-3
Record name 1,1-Diphenyl-1,2-propanediol
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Record name 1,2-Propanediol, 1,1-diphenyl-
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Record name 1,1-Diphenylpropane-1,2-diol
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Record name 1,1-Diphenyl-1,2-propanediol
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Comparison with Similar Compounds

1,2-Propanediol (Propylene Glycol)

  • Structure : Simplest 1,2-propanediol derivative, lacking substituents (C₃H₈O₂).
  • Physical Properties : Melting point = -60°C , boiling point = 188.6°C ; low viscosity and hygroscopic .
  • Applications : Antifreeze, solvent, pharmaceutical excipient, and food additive.
  • Key Differences :
    • 1,1-Diphenyl-1,2-propanediol is chiral and thermally stable (m.p. 89–92°C), whereas propylene glycol is achiral and liquid at room temperature.
    • Propylene glycol’s hydroxyl groups are more reactive due to minimal steric hindrance, enabling broader industrial use .

3-Chloro-1,2-propanediol

  • Structure : Chlorine substituent on the third carbon.
  • Applications : Intermediate in synthesizing glucosamine derivatives for radiopharmaceuticals (e.g., ⁹⁹ᵐTc-labeled compounds) .
  • Key Differences: The chlorine atom increases electrophilicity, making it reactive in nucleophilic substitutions.

3-Amino-1,2-propanediol

  • Structure: Amino group (-NH₂) on the third carbon.
  • Applications : Precursor for chiral ligands in oxidovanadium(V) Schiff base complexes used in catalytic epoxidation and cytotoxicity studies .
  • Key Differences: The amino group enables coordination with metal ions, unlike the sterically hindered diphenyl derivative. this compound’s phenyl groups enhance π-π interactions in chromatographic separations, while the amino group in 3-amino-1,2-propanediol facilitates catalysis .

3-Fluoro-1,2-propanediol

  • Structure : Fluorine substituent on the third carbon.
  • Applications : Fluorinating agent in organic synthesis for agrochemicals and materials science .
  • Key Differences :
    • Fluorine’s electronegativity increases polarity and reactivity in nucleophilic substitutions.
    • This compound’s aromatic groups provide rigidity, whereas fluorine enhances hydrophilicity .

3-o-Toloxy-1,2-propanediol and 3-p-Chlorophenoxy-1,2-propanediol

  • Structures: Tolyl (methyl-substituted phenyl) or chlorophenoxy groups on the third carbon.
  • Applications : Antimicrobial agents (e.g., chlorophenesin for fungal infections) .
  • Key Differences: These compounds exhibit antimicrobial activity due to electron-withdrawing substituents (Cl, OMe), unlike this compound, which is non-toxic and used in separations. The diphenyl derivative’s lack of heteroatoms reduces biological reactivity .

Comparative Data Table

Compound CAS No. Molecular Formula Melting Point (°C) Key Applications
This compound 46755-94-6 C₁₅H₁₆O₂ 89–92 Chiral chromatography
1,2-Propanediol 57-55-6 C₃H₈O₂ -60 Antifreeze, solvents
3-Chloro-1,2-propanediol 96-24-2 C₃H₇ClO₂ - Radiopharmaceutical synthesis
3-Amino-1,2-propanediol 616-30-8 C₃H₉NO₂ - Catalytic ligand synthesis
3-Fluoro-1,2-propanediol 110229-60-8 C₃H₇FO₂ - Fluorination reactions
3-p-Chlorophenoxy-1,2-propanediol 104-29-4 C₉H₁₁ClO₃ - Antifungal agent

Reactivity and Functional Differences

  • Steric Effects : The diphenyl groups in this compound hinder nucleophilic attacks on hydroxyl groups, reducing reactivity compared to unsubstituted 1,2-propanediol .
  • Chirality : The (S)-(-)-enantiomer’s stereochemistry enables enantioselective interactions, critical for separating racemates like 3-benzylidene-1,2-propanediol .

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the preparation of phenylmagnesium bromide by reacting bromobenzene (1.08 mol) with magnesium (1.11 mol) in tetrahydrofuran (THF) at 35°C. Ethyl lactate (0.29 mol) is then added dropwise to the Grignard reagent at -10°C, followed by a 4-hour reaction period under nitrogen protection. Acidic workup yields the diol with reported optical purity exceeding 99% enantiomeric excess (ee).

Table 1: Key Reaction Parameters from Patent CN103360217B

ParameterValue
Bromobenzene170 g (1.08 mol)
Magnesium27 g (1.11 mol)
Ethyl lactate34 g (0.29 mol)
SolventTetrahydrofuran (THF)
Reaction temperature-10°C to 60°C
Yield85-90%

This method emphasizes temperature control, with the exothermic Grignard formation requiring careful cooling to prevent side reactions. The use of THF as a solvent enhances reagent solubility compared to traditional ethers.

Diastereoselective Synthesis from Benzoin

The University of Western Ontario's Chemistry 2283g experiment demonstrates an alternative route using racemic benzoin and methylmagnesium iodide (CH₃MgI).

Reaction Scheme and Selectivity

Benzoin reacts with two equivalents of CH₃MgI through a dual mechanism:

  • Deprotonation of the hydroxyl group to form a magnesium alkoxide complex.

  • Nucleophilic attack on the ketone carbonyl, proceeding with high diastereoselectivity due to steric effects in the transition state.

The product mixture contains two diastereomers:

  • 2 : (1R,2S)-1,2-diphenyl-1,2-propanediol (m.p. 94°C)

  • 3 : (1S,2S)-1,2-diphenyl-1,2-propanediol (m.p. 104°C)

Table 2: Experimental Conditions from Academic Protocol

ParameterValue
Benzoin1.0 g (4.72 mmol)
CH₃MgI2 equivalents
Solvent systemEt₂O/CH₂Cl₂ (1:1 v/v)
Reaction time30 minutes reflux
Workup10% H₂SO₄ aqueous solution
Final purificationRecrystallization (pet. ether)

Comparative Analysis of Synthetic Methods

Yield and Purity Considerations

MethodYieldOptical PurityKey Advantage
Patent (Ethyl lactate)85-90%>99% eeHigh enantioselectivity
Academic (Benzoin)60-70%N/A (racemic)Diastereoselectivity study

The patent method achieves superior yields and optical purity through optimized Grignard reagent stoichiometry and low-temperature conditions. In contrast, the academic approach provides pedagogical value in demonstrating diastereomer separation via recrystallization.

Solvent Effects on Reaction Kinetics

  • THF (Patent method): Higher boiling point (66°C) allows elevated reaction temperatures, reducing reaction time to 4 hours.

  • Diethyl ether (Academic method): Lower boiling point (34.6°C) necessitates strict temperature control but offers better selectivity in Grignard formation.

Purification and Characterization

Recrystallization Techniques

Both methods employ petroleum ether for recrystallization:

  • Patent: Single recrystallization achieves >99% purity.

  • Academic: Requires 2-3 recrystallizations to obtain pure diastereomers, with 15-20% yield loss per cycle.

Spectroscopic and Physical Data

  • Melting points :

    • (S)-(-)-enantiomer: 89-92°C

    • Diastereomer 3 : 104°C

  • Optical rotation :

    • [α]²⁵/D = -100° (c = 1 in MeOH) for S-enantiomer

Industrial vs. Laboratory-Scale Considerations

The patent method demonstrates scalability through:

  • Continuous Grignard reagent addition via dropping funnel

  • Nitrogen inerting for large-scale reactions

  • Simplified workup procedure requiring only acidic quenching

Academic protocols emphasize:

  • Small-scale diastereomer separation

  • TLC monitoring for reaction completion

  • Pedagogical demonstration of stereochemical principles

Q & A

Q. What synthetic methodologies are recommended for producing enantiomerically pure (S)-(-)-1,1-diphenyl-1,2-propanediol?

Methodological Answer: Enantioselective synthesis can be achieved via catalytic hydrogenation or asymmetric reduction of ketone precursors. For example, chiral catalysts like Ru-based complexes (e.g., Noyori-type catalysts) or enzymes (e.g., alcohol dehydrogenases) can induce stereoselectivity. Post-synthesis, vacuum molecular distillation and recrystallization in non-polar solvents (e.g., hexane) are effective for purification, as demonstrated in analogous diol syntheses . Characterization of enantiomeric purity requires chiral HPLC or polarimetry, while structural confirmation employs 1^1H/13^{13}C NMR and FT-IR spectroscopy.

Q. Which spectroscopic techniques are optimal for confirming the structural integrity and purity of 1,1-diphenyl-1,2-propanediol?

Methodological Answer:

  • NMR Spectroscopy : 1^1H NMR can confirm the presence of hydroxyl protons (~1.5–2.5 ppm, broad) and aromatic protons (6.5–7.5 ppm). 13^{13}C NMR identifies carbons adjacent to hydroxyl groups (60–70 ppm) and aromatic carbons (125–140 ppm).
  • FT-IR : Strong O-H stretches (3200–3600 cm1^{-1}), C-O stretches (1050–1150 cm1^{-1}), and aromatic C=C (1450–1600 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 245.1542 for C15_{15}H16_{16}O2_2).

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: The compound is classified under EU Regulation 1272/2008 as hazardous to aquatic environments (R52-53). Key precautions include:

  • Use of fume hoods and personal protective equipment (gloves, goggles).
  • Waste disposal via incineration or certified hazardous waste services.
  • Avoidance of aqueous release; containment measures for spills (e.g., absorbent materials like vermiculite) .

Advanced Research Questions

Q. How do steric effects from diphenyl substituents influence reaction kinetics in oxidation or hydrogenolysis of this compound?

Methodological Answer: Steric hindrance from phenyl groups slows nucleophilic attack on hydroxyls. In oxidation studies of analogous diols (e.g., 3-phenoxy-1,2-propanediol), bulky substituents reduce reaction rates by 30–50% compared to unsubstituted diols. Kinetic analyses (e.g., pseudo-first-order rate constants via UV-Vis spectroscopy) reveal fractional orders for diol concentration, suggesting pre-equilibrium adduct formation with catalysts like ditellurathocuprate(III). Adjusting catalyst loading (e.g., 0.5–2.0 mol%) and reaction temperature (80–120°C) mitigates steric limitations .

Q. What catalytic systems enable stereoselective transformations of this compound into chiral intermediates?

Methodological Answer: Bifunctional catalysts (e.g., Rh-ReOx_x/SiO2_2) promote hydrogenolysis with >80% selectivity for propanols. For deoxygenation, acidic Ru complexes (e.g., [Cp*Ru(CO)2_22^2-H2_2)]+^+OTf^-) under H2_2 (750 psi) selectively remove internal hydroxyl groups. Mechanistic studies (kinetic isotope effects, DFT calculations) suggest hydride transfer dominates in stereochemical control. Optimizing acid co-catalysts (e.g., HOTf at 60 mM) enhances turnover frequencies by 3–5× .

Q. Can this compound serve as a building block for functional polymers?

Methodological Answer: Incorporation into polyetherimides or polyesters can modulate thermal properties. For example, phenyl groups increase rigidity, raising glass transition temperatures (TgT_g) by 20–30°C compared to aliphatic diols. Synthesis involves melt polycondensation at 200–250°C with dicarboxylic acids (e.g., terephthalic acid) or diamines. Characterization via DSC and TGA confirms enhanced thermal stability (decomposition onset >300°C) .

Q. What mechanistic insights explain the environmental persistence of this compound degradation products?

Methodological Answer: Aerobic biodegradation studies show slow mineralization (half-life >60 days) due to phenyl group stability. Metabolites like diphenyl ketones are identified via GC-MS. Toxicity assays (e.g., Daphnia magna LC50_{50}) indicate moderate ecotoxicity (EC50_{50} ~10 mg/L), necessitating advanced oxidation processes (e.g., ozonation) for wastewater treatment .

Contradictions and Validation

  • Synthetic Yield Discrepancies : reports >80% yields for analogous diols using optimized catalysts, whereas notes 54% yields in deoxygenation. This highlights the need for substrate-specific optimization.
  • Environmental Impact : While classifies the compound as hazardous, suggests limited bioaccumulation potential, warranting further ecotoxicological profiling.

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